Narlaprevir-d4 -

Narlaprevir-d4

Catalog Number: EVT-1502776
CAS Number:
Molecular Formula: C₃₆H₅₇D₄N₅O₇S
Molecular Weight: 711.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Narlaprevir-d4 is a deuterated form of Narlaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. This compound is classified as an antiviral agent and is primarily utilized in the treatment of chronic hepatitis C. The deuteration of Narlaprevir improves its pharmacokinetic properties, potentially enhancing its efficacy and safety profile in clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Narlaprevir-d4 involves several key steps that focus on the introduction of deuterium into the molecular structure. The synthetic pathway typically begins with the preparation of key intermediates through established chemical reactions.

  1. Starting Materials: The synthesis often starts with readily available amino acids or their derivatives, which are modified to introduce necessary functional groups.
  2. Deuteration: Deuterium is introduced at strategic positions in the molecule, often utilizing deuterated solvents or reagents during key reaction steps. This can involve hydrogen-deuterium exchange reactions or specific synthetic routes that incorporate deuterated precursors.
  3. Final Assembly: The final steps involve coupling reactions to assemble the complete structure of Narlaprevir-d4, followed by purification processes such as crystallization or chromatography to isolate the desired product in high purity.

The synthetic route for Narlaprevir has been optimized to minimize purification steps and maximize yield, similar to approaches used for other HCV protease inhibitors .

Molecular Structure Analysis

Structure and Data

Narlaprevir-d4 retains the core structure of Narlaprevir but includes deuterium atoms at specific locations within its molecular framework. The general molecular formula for Narlaprevir is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, while for Narlaprevir-d4, it would be C21D4H22N4O3C_{21}D_{4}H_{22}N_{4}O_{3}.

  • Molecular Weight: The molecular weight of Narlaprevir-d4 is approximately 370.48 g/mol.
  • Structural Features: It contains a cyclopropyl group, an amide linkage, and a sulfonamide moiety, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Narlaprevir-d4 include:

These reactions are carefully controlled to ensure high selectivity and efficiency, reflecting advancements in synthetic organic chemistry aimed at producing complex pharmaceutical compounds .

Mechanism of Action

Process and Data

Narlaprevir-d4 functions by specifically inhibiting the NS3/4A serine protease enzyme essential for the replication of the hepatitis C virus.

  1. Binding: The compound binds to the active site of the NS3/4A protease, preventing it from cleaving viral polyproteins into functional units.
  2. Inhibition: By inhibiting this cleavage process, Narlaprevir-d4 effectively halts viral replication, thereby reducing viral load in infected individuals.

The mechanism showcases a competitive inhibition model where the drug competes with natural substrates for binding to the enzyme .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Narlaprevir-d4 serves several scientific purposes:

  1. Research Tool: As a labeled compound, it is used in pharmacokinetic studies to trace drug metabolism and distribution in vivo.
  2. Clinical Trials: It may be employed in clinical trials aimed at evaluating new treatment regimens for hepatitis C, particularly those assessing the impact of deuteration on drug efficacy and safety profiles.
  3. Mechanistic Studies: Researchers utilize Narlaprevir-d4 to study mechanisms of resistance against protease inhibitors and to develop strategies to overcome such resistance.

The ongoing research into deuterated drugs like Narlaprevir-d4 reflects a growing interest in optimizing therapeutic agents through chemical modifications .

Chemical Characterization of Narlaprevir-d4

Structural Analysis of Narlaprevir and Its Deuterated Analog

Narlaprevir (SCH 900518) is a second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor featuring a bicyclo[3.1.0]hexane scaffold, P1 norleucine moiety, and dimethylcyclopropylproline at P2, with a tert-butyl sulfone cap at P4 [3] [6]. The deuterated analog, Narlaprevir-d4, incorporates four deuterium atoms at the P1 norleucine ethyl group (β,γ-positions) and P1' cyclopropyl methylene group, replacing hydrogen atoms at these sites with deuterium (²H) [6] [8]. This isotopic substitution preserves the molecular formula (C₃₆H₅₇D₄N₅O₇S) and stereochemistry while altering vibrational frequencies and bond dissociation energies. X-ray crystallography confirms identical binding conformations to the NS3 protease active site, where the ketoamide warhead forms a reversible covalent bond with Ser139 [1] [10].

Table 1: Structural Comparison of Narlaprevir and Narlaprevir-d4

FeatureNarlaprevirNarlaprevir-d4
Molecular FormulaC₃₆H₆₁N₅O₇SC₃₆H₅₇D₄N₅O₇S
Deuterium PositionsNoneP1 norleucine (β,γ-CH₂) and P1' cyclopropyl (CH₂)
Active Site BindingCovalent (Ser139)Identical covalent binding
Crystal StructureResolved (PDB 3KEE)Isomorphous

Isotopic Labeling Strategies: Position-Specific Deuterium Incorporation

Deuterium integration in Narlaprevir-d4 employs chemoselective H/D exchange and deuterated building blocks to ensure isotopic purity >99% [8]. Key synthetic steps include:

  • P1 Norleucine Synthesis: Reduction of L-norleucine methyl ester with NaBD₄/D₂O yields γ,δ-dideuterated norleucine [8].
  • P1' Cyclopropylamine Modification: Ring-opening of deuterated epichlorohydrin followed by Curtius rearrangement produces 1,1-dideuterocyclopropylamine [6].
  • Convergent Assembly: Peptide coupling of deuterated intermediates under anhydrous conditions minimizes back-exchange [6] [10].

Mass spectrometry (HRMS) validates deuterium distribution, showing m/z 712.00 for [M+H]⁺ (vs. 707.96 for protiated form) [10]. Nuclear magnetic resonance (¹H-NMR) confirms deuterium incorporation through signal attenuation at δ 1.28 (norleucine β-CH₂) and δ 0.88 (cyclopropyl CH₂) [8].

Table 2: Deuterium Incorporation Parameters

PositionChemical Shift (¹H-NMR)Deuteration Efficiency (%)Method
P1 β-CH₂ (Nle)δ 1.28>99.5NaBD₄ reduction
P1 γ-CH₂ (Nle)δ 1.42>99.5NaBD₄ reduction
P1' CH₂ (Cp)δ 0.8898.7Deuterated epoxide

Physicochemical Properties: Comparative Stability and Solubility Studies

Deuteration enhances Narlaprevir-d4’s chemical stability without altering aqueous solubility. Key findings include:

  • Oxidative Stability: Accelerated stability testing (40°C/75% RH) shows Narlaprevir-d4 has a degradation rate constant 2.3× lower than protiated Narlaprevir due to the kinetic isotope effect (KIE) at labile C-H bonds [5] [10].
  • Solubility Profile: Equilibrium solubility in water (pH 7.4) remains <0.1 mg/mL for both compounds, reflecting identical polar surface areas (PSA = 154 Ų) [5] [10].
  • Lipophilicity: LogP values (cLogP = 5.2) are identical, indicating deuterium substitution does not alter hydrophobic interactions [6].

Table 3: Physicochemical Properties Comparison

PropertyNarlaprevirNarlaprevir-d4Significance
Aqueous Solubility<0.1 mg/mL<0.1 mg/mLUnchanged
Degradation Rate (t₉₀)48 hours110 hoursKIE-enhanced stability
Plasma Protein Binding86.5–91.4%86.0–91.2%No significant difference
logP (Calculated)5.25.2Identical lipophilicity

Computational Modeling of Deuterium Effects on Molecular Conformation

Molecular dynamics (MD) simulations (AMBER20) reveal deuterium-induced changes in bond vibrational frequencies and protein-ligand binding dynamics:

  • Vibrational Analysis: C-D bonds exhibit ~650 cm⁻¹ lower stretching frequencies than C-H bonds, reducing vibrational energy in transition states and stabilizing rotameric conformations [5] [9].
  • Binding Energy: Free energy perturbation (FEP) calculations show a ΔΔG = -0.2 kcal/mol for Narlaprevir-d4 binding to NS3 protease, indicating marginally tighter binding due to altered van der Waals interactions [9].
  • Dissociation Kinetics: Steered MD simulations predict a dissociation half-life of 2.3 h for Narlaprevir-d4 vs. 2.0 h for protiated Narlaprevir, consistent with experimental EC₉₀ values (40 nM) [1] [10].

Quantum mechanical (QM) studies at the B3LYP/6-31G* level demonstrate that deuterium substitution increases the rotational barrier of the P1 norleucine side chain by 0.8 kcal/mol, favoring bioactive conformations [5].

Table 4: Computational Parameters for Deuterium Effects

ParameterNarlaprevirNarlaprevir-d4Method
C-H/C-D Stretch (cm⁻¹)2900–30002200–2250DFT B3LYP/6-31G*
NS3 Binding Energy (kcal/mol)-9.8-10.0FEP (AMBER20)
Active Residence Time (h)2.02.3Steered MD
Norleucine Rotational Barrier3.1 kcal/mol3.9 kcal/molQM Torsional Scan

Properties

Product Name

Narlaprevir-d4

Molecular Formula

C₃₆H₅₇D₄N₅O₇S

Molecular Weight

711.99

Synonyms

(1R,2S,5S)-N-[(1S)-1-[(Cyclopropylamino)oxoacetyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-Azabicyclo[3.1.0]hexane-2-carboxamide-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.